molecular formula C12H16N2O3S2 B1203311 2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester

2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1203311
M. Wt: 300.4 g/mol
InChI Key: ZEEQQOSXJRSPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

1. Applications in Organic Synthesis

2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester has been explored in the context of organic synthesis. For instance, it has been used in the 1,3-dipolar cycloaddition reactions, forming various esters and derivatives with potential applications in chemical synthesis (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, it has been involved in the synthesis of novel substituted thiophene-4-styryl disperse dyes, showing its versatility in dye formation (Rangnekar & Sabnis, 2007).

2. Role in Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry. It has been used in the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, a process demonstrating its utility in creating complex heterocyclic structures (Pedersen & Carlsen, 1977). Further, its applications extend to the synthesis of thiazolecarboxylic acid derivatives, indicating its broad utility in synthesizing various heterocyclic compounds (Dovlatyan et al., 2004).

3. Utility in Medicinal Chemistry

In medicinal chemistry, this compound has been involved in synthesizing pyrrole-1-acetic acids, which are explored as potential anti-inflammatory agents (Ross & Sowell, 1987). It has also been used in synthesizing ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, showcasing its importance in developing biologically active molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

Product Name

2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C12H16N2O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 2-(acetylcarbamothioylamino)-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C12H16N2O3S2/c1-4-8-6-9(11(16)17-5-2)10(19-8)14-12(18)13-7(3)15/h6H,4-5H2,1-3H3,(H2,13,14,15,18)

InChI Key

ZEEQQOSXJRSPPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NC(=O)C)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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